molecular formula C14H18FNO B2409467 2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane CAS No. 1626523-81-6

2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane

Cat. No.: B2409467
CAS No.: 1626523-81-6
M. Wt: 235.302
InChI Key: ABVJYUUWBKBAQX-UHFFFAOYSA-N
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Description

2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane is a sophisticated chemical building block designed for medicinal chemistry and neuroscience research. This compound features a constrained 2-azabicyclo[2.2.1]heptane scaffold, a structure recognized in pharmaceutical development for its ability to confer conformational rigidity and improve selectivity when targeting biologically relevant receptors . The aryl moiety, a 3-fluoro-4-methoxyphenyl group, is a common pharmacophore in drug discovery, suggesting potential for interaction with central nervous system targets . The 2-azabicyclo[2.2.1]heptane core is a key structural feature in advanced pharmacological research. Derivatives of this bicyclic amine scaffold have been investigated as potent dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and have also been explored as high-affinity antagonists for serotonin receptors such as the 5-HT 7 receptor, a target implicated in mood disorders, anxiety, and cognitive decline . Furthermore, the incorporation of fluorine atoms, as seen in the 3-fluoro substituent of this compound, is a well-established strategy in modern drug design to modulate a molecule's lipophilicity, metabolic stability, and membrane permeability . This makes the compound a valuable tool for researchers aiming to develop novel therapeutic agents for neurodegenerative diseases , psychiatric disorders , and metabolic conditions . Its primary research value lies in its application for structure-activity relationship (SAR) studies, lead compound optimization, and the synthesis of novel bioactive molecules for preclinical investigation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[(3-fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-17-14-5-3-11(7-13(14)15)9-16-8-10-2-4-12(16)6-10/h3,5,7,10,12H,2,4,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVJYUUWBKBAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CC3CCC2C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane typically involves a multi-step process. One common approach is the [4 + 2] cycloaddition reaction, which allows for the rapid construction of the bicyclic core under mild conditions . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halides or organometallic compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halides for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C15_{15}H18_{18}FNO2_2
Molecular Weight: 265.32 g/mol
IUPAC Name: 2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane

This compound features a fluorinated aromatic ring and a methoxy group, contributing to its reactivity and potential interactions with biological targets.

Chemistry

  • Building Block for Synthesis: The compound serves as a versatile building block in organic synthesis, allowing for the construction of more complex molecules through various reactions such as oxidation, reduction, and substitution. It can be utilized in the development of pharmaceuticals and agrochemicals due to its unique structural features .

Biology

  • Biological Probes: Due to its structural characteristics, this compound can act as a probe to study biological processes. Its interaction with enzymes or receptors can modulate cellular pathways, making it valuable in pharmacological research .

Industry

  • Advanced Materials Production: The compound may be employed in the production of advanced materials that require specific properties such as high thermal stability or unique electronic characteristics. Its fluorinated structure enhances these properties, making it suitable for applications in electronics and materials science .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various synthesized compounds, including derivatives of azabicyclo compounds similar to this compound. Results indicated significant inhibition against several microbial strains, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Synthesis and Characterization

Research focused on the synthesis and characterization of bicyclic compounds demonstrated the effectiveness of using this compound as a precursor in multi-step synthesis processes. The study highlighted its role in creating complex molecular architectures that are essential for drug discovery .

Mechanism of Action

The mechanism of action for 2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic ring and the bicyclic structure allow it to fit into specific binding sites, modulating the activity of the target molecules. This can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Modifications: Bicyclic Systems

  • 2-Azabicyclo[3.2.1]octane Derivatives: highlights that replacing the 2-azabicyclo[2.2.1]heptane core with a larger 2-azabicyclo[3.2.1]octane unit (as in compound 33) significantly enhances biological activity. For example, 33 (IC50 = 6.25 µM) exhibits ~12-fold greater potency than the 2-azanorbornane-based 32 (IC50 = 77.57 µM), emphasizing the impact of bicyclic ring size on target interaction .

Substituent Variations

A. Halogenated Vinyl and Aromatic Groups :
  • 2-[(S)-1-Phenylethyl]-3-(2,2-dihalovinyl) Derivatives :
    Compounds 6 (Cl) and 7 (Br) () feature a phenylethyl group and dihalovinyl substituents. Their HRMS data ([M+H]<sup>+</sup> = 296.0973 for 6 , 383.9962 for 7 ) reflect molecular weight differences due to halogens. The dichloro derivative 6 showed distinct IR absorptions (e.g., 697 cm<sup>−1</sup> for C-Cl stretching), while bromine in 7 increased molecular mass but reduced synthetic yield due to steric hindrance .
B. Biaryl Sulfonamides :
  • 4'-Fluoro-N-(((1S,3R,4R)-2-((S)-1-phenylethyl)-2-azabicyclo[2.2.1]heptan-3-yl)methyl)-[1,1'-biphenyl]-4-sulfonamide ():
    This derivative includes a biaryl sulfonamide moiety and fluorophenyl group. The fluorine atom enhances metabolic stability and lipophilicity, similar to the 3-fluoro group in the target compound. However, the sulfonamide group introduces hydrogen-bonding capabilities absent in the methoxybenzyl-substituted analog .
C. Antimicrobial Derivatives :
  • The lack of synergy in P. cactorum suggests substituent-dependent activity, highlighting the importance of tailored functional groups for specific targets .

Stereochemical Corrections

notes historical errors in stereochemical assignments of 2-azanorbornane derivatives. For example, the endo-(1R,3S,4S) configuration was misassigned; corrected X-ray data confirmed the exo-(1S,3S,4R) configuration. Such corrections underscore the necessity of rigorous stereochemical validation for accurate SAR studies .

Key Findings

Compound Substituents Biological Activity (IC50/Synergy) Reference
Target Compound 3-Fluoro-4-methoxybenzyl Not reported (hypothesized antimicrobial) N/A
32 (1S,3S,4R)-2-azanorbornane IC50 = 77.57 µM
33 2-azabicyclo[3.2.1]octane + norbornane IC50 = 6.25 µM
COS–2-azabicycloheptane Chitosan oligosaccharide conjugate Synergism (SF >1) vs. fungi

SAR Insights

  • Fluorine Position : The 3-fluoro group in the target compound may enhance membrane permeability compared to 4'-fluoro in sulfonamide derivatives .
  • Methoxy vs.

Biological Activity

2-[(3-Fluoro-4-methoxyphenyl)methyl]-2-azabicyclo[2.2.1]heptane is a bicyclic compound characterized by a unique combination of a fluorinated aromatic ring and a methoxy group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in modulating various receptor systems and enzymatic pathways.

Chemical Structure and Properties

The molecular formula of this compound is C14H18FNOC_{14}H_{18}FNO, with a molecular weight of approximately 239.30 g/mol. Its structure includes a bicyclic framework that enhances its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₄H₁₈FNO
Molecular Weight239.30 g/mol
CAS Number1626523-81-6
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes involved in neurotransmission and metabolic pathways. The fluorinated aromatic ring enhances lipophilicity, allowing for better membrane permeability and receptor binding affinity.

Interaction with Dopamine Transporters

Research indicates that derivatives of azabicyclo[2.2.1]heptane can act as ligands at the dopamine transporter (DAT), which is crucial for dopamine reuptake in the brain. A study found that certain analogs exhibited binding affinities significantly lower than cocaine, suggesting that while they are less potent, they may still provide insights into developing new treatments for addiction or neurodegenerative disorders .

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Cocaine Binding Site Ligands : A comparative study on azabicyclo[2.2.1]heptane derivatives revealed varying affinities for DAT, with some compounds showing promising activity as potential therapeutic agents for cocaine addiction .
  • Receptor Modulation : The compound's structure allows it to potentially modulate receptor activity, influencing cellular signaling pathways associated with various neurological conditions.
  • In Vitro Studies : In vitro assays have demonstrated that modifications in the structure can lead to significant changes in biological activity, highlighting the importance of the methoxy and fluorine substituents .

Case Study 1: Neurotransmitter Interaction

In a study focusing on azabicyclo[2.2.1]heptane derivatives, researchers synthesized several analogs and assessed their binding affinities at DAT using rat caudate-putamen tissue samples. The findings indicated that while these compounds had lower potency than cocaine, some structural modifications led to improved receptor interactions .

Case Study 2: Enzyme Modulation

Another study explored the potential of similar bicyclic compounds in modulating protein kinase activities, suggesting that these compounds could influence cellular proliferation and survival pathways, which are critical in cancer biology .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-azabicyclo[2.2.1]heptane derivatives, and how can they be adapted for the target compound?

  • Methodology :

  • Core Construction : The bicyclic core is typically synthesized via reductive cyclization of aziridine precursors using agents like LiAlH₄, as demonstrated for analogous antimalarial compounds .
  • Functionalization : The 3-fluoro-4-methoxyphenylmethyl group can be introduced via nucleophilic substitution or coupling reactions. For example, Friedel-Crafts acylation or Suzuki-Miyaura coupling may be employed, depending on precursor availability .
  • Optimization : Solvent selection (e.g., THF, dichloromethane) and temperature control (0°C to reflux) are critical for yield improvement, as seen in morpholine-based bicyclic syntheses .

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments and confirms substitution patterns (e.g., fluorine and methoxy groups) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, especially for halogenated derivatives .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the bicyclic core and substituent orientation .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodology :

  • Target Selection : Prioritize assays based on structural analogs (e.g., antimalarial or antibacterial activity observed in similar azabicycloheptanes) .
  • In Vitro Assays : Use standardized protocols like Plasmodium falciparum growth inhibition (for antimalarial potential) or bacterial MIC (Minimum Inhibitory Concentration) testing .
  • Controls : Include reference compounds (e.g., chloroquine for antimalarial studies) and vehicle controls to validate assay robustness .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step routes involving sensitive functional groups (e.g., fluoro or methoxy)?

  • Methodology :

  • Protection-Deprotection Strategies : Use tert-butyloxycarbonyl (Boc) groups to protect amines during harsh reactions, as shown in bicyclic morpholine syntheses .
  • Catalytic Systems : Transition-metal catalysts (e.g., Pd for cross-coupling) improve efficiency in aryl group introduction .
  • Purification : Gradient column chromatography with silica gel or reverse-phase HPLC ensures purity, particularly for polar intermediates .

Q. What strategies resolve contradictions in stereochemical data from NMR and X-ray analyses?

  • Methodology :

  • Dynamic NMR : Detect conformational flexibility in the bicyclic core that may cause signal splitting .
  • Computational Modeling : Compare DFT-optimized structures with experimental X-ray data to validate stereoisomer assignments .
  • Chiral Derivatization : Use chiral auxiliaries or resolving agents to separate enantiomers for individual analysis .

Q. How can computational methods predict the compound’s bioavailability and target binding affinity?

  • Methodology :

  • Docking Studies : Employ software like AutoDock Vina to model interactions with biological targets (e.g., malaria parasite enzymes) .
  • ADME Prediction : Tools like SwissADME estimate logP, solubility, and metabolic stability based on substituent effects (e.g., fluorine’s lipophilicity) .
  • MD Simulations : Assess conformational stability in aqueous or membrane-bound environments .

Q. What experimental approaches address discrepancies in biological activity across different assay models?

  • Methodology :

  • Dose-Response Curves : Replicate assays with varying concentrations to identify off-target effects or assay-specific artifacts .
  • Metabolite Profiling : Use LC-MS to detect degradation products or active metabolites that may influence activity .
  • Species-Specific Models : Compare results in human cell lines versus animal models to evaluate translational relevance .

Synthesis Optimization Table

StepReagents/ConditionsYield Improvement TipsReference
Bicyclic Core FormationLiAlH₄, THF, 0°C to refluxUse anhydrous solvents
Aryl Group IntroductionPd(PPh₃)₄, Suzuki couplingOptimize ligand-to-metal ratio
Chiral ResolutionChiral HPLC with amylose-based columnsPre-purify intermediates

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